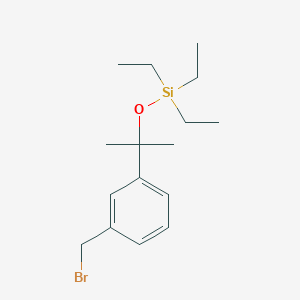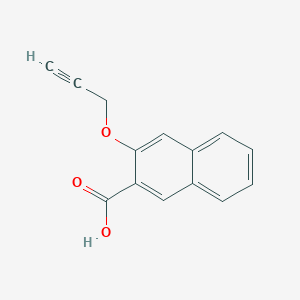
n-(4-Acetylthiazol-2-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Acetylthiazol-2-yl)butyramide: is an organic compound with the molecular formula C₉H₁₂N₂O₂S It is a derivative of butyramide, featuring a thiazole ring substituted with an acetyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide, which can then be further modified to introduce the thiazole ring and acetyl group.
Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which can be subsequently functionalized to obtain n-(4-Acetylthiazol-2-yl)butyramide.
Reduction of Butyraldoxime:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n-(4-Acetylthiazol-2-yl)butyramide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: n-(4-Acetylthiazol-2-yl)butyramide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine:
Drug Development: Due to its structural features, this compound is being explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and anti-inflammatory properties.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or biocompatibility.
Mecanismo De Acción
The mechanism of action of n-(4-Acetylthiazol-2-yl)butyramide involves its interaction with molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Butyramide: The parent compound, which lacks the thiazole ring and acetyl group.
Thiazole Derivatives: Compounds such as thiazole, 4-methylthiazole, and 2-aminothiazole, which share the thiazole ring structure but differ in their substituents.
Uniqueness: n-(4-Acetylthiazol-2-yl)butyramide is unique due to the presence of both the thiazole ring and the acetyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
N-(4-acetyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H12N2O2S/c1-3-4-8(13)11-9-10-7(5-14-9)6(2)12/h5H,3-4H2,1-2H3,(H,10,11,13) |
Clave InChI |
LGVHAQHHFUTYLK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=NC(=CS1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)

![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)


![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
